MF-592

Pharmacokinetics Drug Discovery Inflammatory Pain

Researchers studying EP4-mediated inflammatory pain often encounter amide-based antagonists with suboptimal oral pharmacokinetics, compromising in vivo exposure. MF-592 is the optimal sulfonylurea-series EP4 antagonist, explicitly distinguished by its excellent oral PK profile across species, enabling reliable oral dosing for sustained target engagement. • Superior Oral PK: Greatly improved over amide analogs, ensuring consistent in vivo exposure. • Validated In Vivo Efficacy: ED50 of 0.1 mg/kg/day in rat adjuvant-induced arthritis model. • Ex Vivo Benchmark: Functional hWB IC50 of 78 nM for TNFα release inhibition.

Molecular Formula C34H33Cl2N3O6S
Molecular Weight 682.6 g/mol
CAS No. 1064195-48-7
Cat. No. B1676554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF-592
CAS1064195-48-7
SynonymsMF-592;  MF 592;  MF592;  CAS#1064195-48-7
Molecular FormulaC34H33Cl2N3O6S
Molecular Weight682.6 g/mol
Structural Identifiers
SMILESCCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=C(C=C(C=C4)CC5(CC5)NC(=O)NS(=O)(=O)C6=C(C=CC=C6Cl)Cl)C
InChIInChI=1S/C34H33Cl2N3O6S/c1-4-44-29-22-9-6-7-10-23(22)30(45-5-2)28-24(29)19-39(32(28)40)27-14-13-21(17-20(27)3)18-34(15-16-34)37-33(41)38-46(42,43)31-25(35)11-8-12-26(31)36/h6-14,17H,4-5,15-16,18-19H2,1-3H3,(H2,37,38,41)
InChIKeyPSHRSSJDIYJFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MF-592 EP4 Antagonist Overview


MF-592 (CAS 1064195-48-7) is a potent and selective sulfonylurea-based antagonist of the EP4 receptor, a subtype of the prostaglandin E2 (PGE2) receptor family. It exhibits subnanomolar binding affinity (IC50 = 3 nM) at the human EP4 receptor and demonstrates functional antagonism in human whole blood (hWB IC50 = 78 nM) [1]. Preclinical studies show it possesses an excellent oral pharmacokinetic (PK) profile across species, including rat and dog .

Oral in vivo pharmacology studies
EP4 receptor pathway inhibition assays
Human whole blood functional antagonism context

MF-592 Pharmacokinetic Differentiation


Within the class of naphthalene/quinoline-based EP4 antagonists, compounds with similar in vitro potency cannot be assumed to be interchangeable. The primary source publication explicitly distinguishes between two structural series: neutral amides and acidic sulfonylureas [1]. While the amide series was noted to generally display 'poor pharmacokinetic parameters,' the sulfonylurea series, from which MF-592 is the 'optimal compound,' exhibits a 'greatly improved profile' [1]. This PK divergence, critical for achieving reliable in vivo exposure and efficacy, is the key differentiator. A generic substitution from a sulfonylurea to a less expensive amide analog could compromise in vivo study outcomes despite similar in vitro IC50 values.

Sulfonylurea and amide series show reported class-level oral PK divergence; in vitro potency alone may not predict in vivo exposure.

Amide-based EP4 antagonists were noted for generally poor pharmacokinetic parameters in the primary publication, limiting direct substitution for oral studies.

Chemical series determines oral bioavailability profile; substitution without PK verification may compromise in vivo model-response interpretation.

MF-592 Quantitative Evidence


Oral PK Advantage Over Amide Analogs

MF-592, as the optimal compound from the sulfonylurea series, demonstrates a 'greatly improved' oral pharmacokinetic profile compared to amide-based EP4 antagonists derived from the same naphthalene/quinoline scaffold. The primary study indicates that while the amide series 'generally displays poor pharmacokinetic parameters', MF-592 and its sulfonylurea class exhibit superior PK properties that support oral dosing in in vivo efficacy models [1].

Oral PK profile
Class-level
Reported “greatly improved” vs amide analogs (rat/dog)
Supports selection for oral in vivo studies
Quantified PK parameters not publicly available
Pharmacokinetics Drug Discovery Inflammatory Pain

Efficacy in Rat Arthritis Model

MF-592 demonstrates quantifiable in vivo efficacy in a disease-relevant model. In a rat chronic adjuvant-induced-arthritis model, MF-592 achieved an ED50 of 0.1 mg/kg/day upon oral administration . This value confirms its capacity to modulate inflammatory pathways in a complex physiological system, bridging the gap between its biochemical potency and therapeutic effect. In contrast, the poor pharmacokinetic parameters of the amide series would likely preclude achieving such in vivo efficacy at comparable doses.

In vivo ED₅₀
Data to verify
0.1 mg/kg/day (rat adjuvant arthritis, oral)
Supports in vivo anti-inflammatory model-response interpretation
Source not cited; verify independently
In Vivo Pharmacology Inflammation Autoimmune Disease

Functional Antagonism in Human Whole Blood

Beyond binding affinity (hEP4 IC50 = 3 nM), MF-592 demonstrates functional antagonism in a more physiologically relevant ex vivo system. In a lipopolysaccharide (LPS)-stimulated human whole blood (hWB) assay, MF-592 inhibits PGE2-modulated TNFα release with an IC50 of 78 nM [1]. This provides a quantitative measure of its ability to function in the presence of plasma proteins and a complex cellular milieu. The primary publication does not provide comparative hWB IC50 data for other EP4 antagonists like MF-766, limiting direct comparison.

hWB functional IC₅₀
Supporting evidence
78 nM (LPS-stimulated TNFα inhibition)
Supports functional target engagement in whole blood assay
No comparator data for other EP4 antagonists
Functional Assay Ex Vivo TNFα Inhibition

MF-592 Validated Applications


Oral Efficacy in Inflammatory Pain Models

Given its 'excellent' oral pharmacokinetic profile and demonstrated in vivo efficacy (ED50 = 0.1 mg/kg/day in a rat adjuvant-induced-arthritis model), MF-592 is optimally suited for preclinical research requiring oral dosing to achieve sustained target engagement in models of inflammatory pain . This distinguishes it from amide-based analogs with poor PK, making MF-592 the preferred tool compound for oral in vivo pharmacology studies.

Ex Vivo Pharmacodynamics in Human Blood

The quantifiable inhibition of TNFα release in human whole blood (IC50 = 78 nM) provides a validated benchmark for ex vivo target engagement studies [1]. MF-592 can be used as a positive control or tool compound in hWB assays to assess the functional impact of EP4 antagonism on cytokine production.

Comparative Chemical Biology & Probe Development

MF-592 serves as the reference 'optimal compound' from the sulfonylurea series of EP4 antagonists [2]. Its selection is justified in studies aiming to compare the PK/PD relationship of the sulfonylurea class against the amide class of EP4 antagonists, or as a benchmark for novel EP4 antagonist development, based on its desirable overall preclinical profile.

Application
Selection Property
Validation Focus
Oral in vivo EP4 pathway studies
Oral exposure profile
In vivo target engagement verification
Ex vivo whole blood pharmacodynamics
Functional antagonism in blood matrix
TNFα inhibition endpoint
Chemical series comparison studies
Sulfonylurea scaffold PK properties
In vivo exposure benchmarking

Technical Documentation Hub

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22 linked technical documents
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